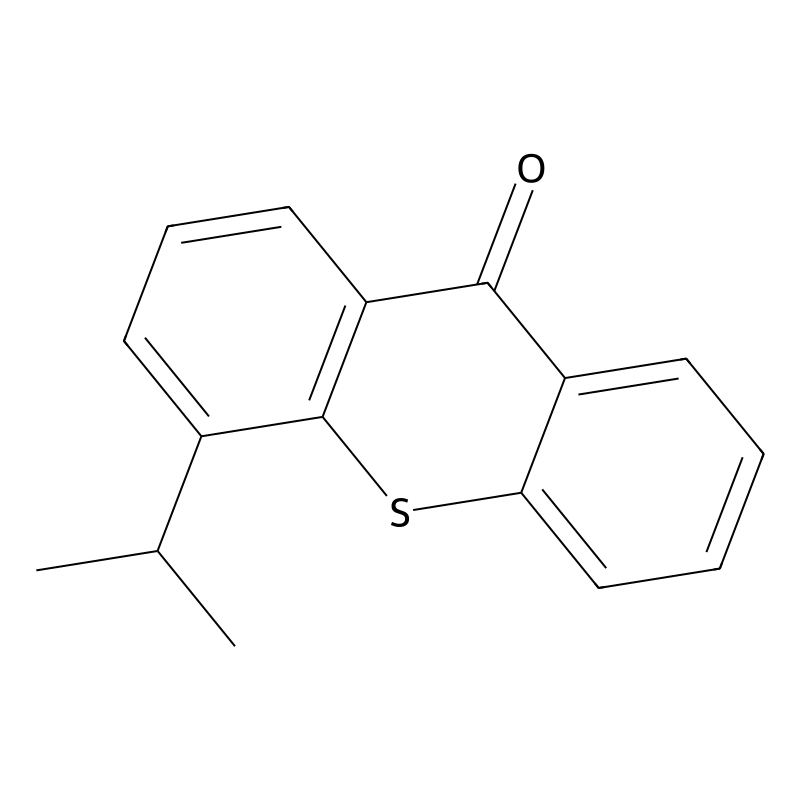4-Isopropylthioxanthone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Photoinitiator in UV Curing
4-ITX serves as a photoinitiator in ultraviolet (UV) curing applications. When exposed to UV light, 4-ITX undergoes a chemical reaction that initiates the polymerization process in UV-curable inks and resins. This property makes it valuable for research in formulating and testing new UV-curable materials for various applications, including:
- Printing: UV inks used in printing on plastic or paper-based packaging materials often utilize 4-ITX as a photoinitiator due to its effectiveness and compatibility with printing processes [].
- Coatings: Research explores the use of 4-ITX in UV-curable coatings for diverse applications, such as protecting surfaces from corrosion or wear and tear [].
- 3D Printing: Studies investigate the potential of 4-ITX as a photoinitiator in 3D printing resins to achieve faster curing times and improved mechanical properties of printed objects [].
It's important to note that research on 4-ITX in these areas is ongoing, and its specific effectiveness and optimal use conditions may vary depending on the application and other components involved.
Other Potential Research Applications
Preliminary research suggests potential applications of 4-ITX beyond photoinitiation, including:
- Biomedical Research: Studies explore the potential use of 4-ITX derivatives in drug discovery and biomedical imaging due to their unique photochemical and biological properties [, ]. However, this research is still in its early stages, and further investigation is needed to determine the safety and efficacy of 4-ITX for these purposes.
4-Isopropylthioxanthone is a sulfur-containing heterocyclic compound that belongs to the thioxanthone family, which is characterized by the presence of a sulfur atom replacing the oxygen in xanthone. Its chemical formula is , and it has a molecular weight of 254.35 g/mol. The compound appears as a slightly yellow crystalline powder, with a melting point ranging from 62 to 77 °C . It is primarily utilized as a photoinitiator in various industrial applications, particularly in UV-curable inks and coatings due to its ability to generate free radicals upon exposure to ultraviolet light .
The reaction mechanisms often involve interactions with other compounds, such as co-initiators, which can enhance the efficiency of polymerization processes. For example, it can react with triphenyl sulfonium anions to facilitate polymerization through single-electron oxidation mechanisms .
4-Isopropylthioxanthone can be synthesized using various methods. One common approach involves the reaction of diphenyl sulfide with phosgene in the presence of aluminum chloride as a catalyst, which is a variant of Friedel-Crafts acylation . This method allows for the introduction of the isopropyl group at the fourth position of the thioxanthone structure.
Additionally, modifications and optimizations in synthetic routes may be employed depending on desired yields and purity levels.
4-Isopropylthioxanthone's uniqueness stems from its specific position of substitution (the fourth position) on the thioxanthone ring system, which influences its reactivity and effectiveness as a photoinitiator compared to other similar compounds .
Interaction studies involving 4-isopropylthioxanthone primarily focus on its role as a photoinitiator and its interactions with various co-initiators. Research has shown that it can effectively engage with other radical-generating species under UV light, enhancing polymerization efficiency. Additionally, studies have highlighted potential interactions with biological systems, revealing endocrine-disrupting properties that warrant further exploration .
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 92 of 174 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 82 of 174 companies with hazard statement code(s):;
H302 (62.2%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (37.8%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (46.34%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







